3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline
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Overview
Description
3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that combines the structural features of both imidazole and tetrahydroquinoline. Imidazole is a five-membered ring containing two nitrogen atoms, while tetrahydroquinoline is a hydrogenated derivative of quinoline, a bicyclic compound consisting of a benzene ring fused to a pyridine ring. This unique combination of structures imparts distinct chemical and biological properties to this compound.
Mechanism of Action
Target of Action
The primary target of 3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline is Candida albicans , a type of yeast that can cause fungal infections . This compound has shown significant anti-Candida activity, outperforming other antifungal agents such as fluconazole and miconazole .
Mode of Action
The compound’s interaction with its target is likely due to its imidazole ring, which is known to have broad-spectrum antimicrobial properties .
Biochemical Pathways
Imidazole derivatives are known to interfere with the synthesis of ergosterol, a key component of the fungal cell membrane . This disruption can lead to changes in membrane permeability and function, ultimately leading to cell death .
Pharmacokinetics
Imidazole derivatives are generally well-absorbed and widely distributed in the body . They are metabolized in the liver and excreted in the urine .
Result of Action
The result of the action of this compound is the inhibition of Candida albicans growth, leading to a reduction in fungal infection . This compound has shown potent anti-Candida activity, with a minimum inhibitory concentration (MIC) value of 0.0054 µmol/mL, making it more potent than both fluconazole and miconazole .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 1,2,3,4-tetrahydroquinoline with imidazole in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like crystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with a five-membered ring containing two nitrogen atoms.
Quinoline: A bicyclic compound consisting of a benzene ring fused to a pyridine ring.
Tetrahydroquinoline: A hydrogenated derivative of quinoline.
Uniqueness
3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline is unique due to its combination of imidazole and tetrahydroquinoline structures. This dual nature imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-imidazol-1-yl-1,2,3,4-tetrahydroquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-2-4-12-10(3-1)7-11(8-14-12)15-6-5-13-9-15/h1-6,9,11,14H,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTHZNXJNMCGAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC2=CC=CC=C21)N3C=CN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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